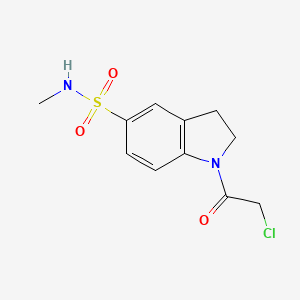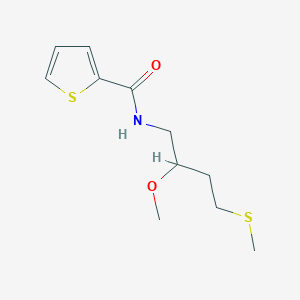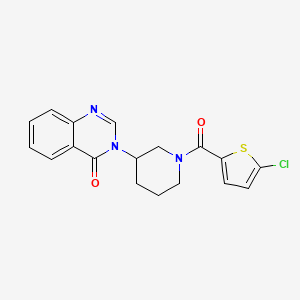
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research by Naganagowda and Petsom (2011) explored the synthesis of new quinazolinone derivatives, exhibiting antimicrobial activities. These compounds, including derivatives similar in structure to "3-(1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one," were tested against various bacterial and fungal strains, showcasing potential as antimicrobial agents due to their structural attributes (Naganagowda & Petsom, 2011).
Antihypertensive Agents
A study by Takai et al. (1986) involved the synthesis of piperidine derivatives with a quinazoline ring system, evaluating their potential as antihypertensive agents. The research identified specific derivatives that exhibited significant hypotensive effects in animal models, indicating the therapeutic potential of such compounds in treating hypertension (Takai et al., 1986).
Antitubercular Agents
The evaluation of 2,4-diaminoquinazoline series for anti-tubercular activity was conducted by Odingo et al. (2014). This research focused on identifying lead candidates for tuberculosis drug discovery, demonstrating that specific derivatives within this series possess bactericidal activity against Mycobacterium tuberculosis, both in replicating and non-replicating states. These findings highlight the potential of quinazolinone derivatives in the development of new tuberculosis treatments (Odingo et al., 2014).
Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents was conducted by Norman et al. (1996). This study explored the binding affinity of these compounds to dopamine and serotonin receptors, indicating their possible use as antipsychotic drugs. Among the compounds tested, certain derivatives showed promising in vivo activities, suggesting their potential in the development of new antipsychotic medications (Norman et al., 1996).
Biosensor Development
Karimi-Maleh et al. (2014) described the use of a carbon paste electrode modified by quinazoline derivatives for the electrocatalytic oxidation of glutathione and amoxicillin. This novel biosensor, featuring a ZnO/CNTs nanocomposite modified electrode, showcases the application of quinazolinone derivatives in the development of sensitive and selective sensors for biological and pharmaceutical analyses (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-16-8-7-15(25-16)18(24)21-9-3-4-12(10-21)22-11-20-14-6-2-1-5-13(14)17(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOLNZSLIDZQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

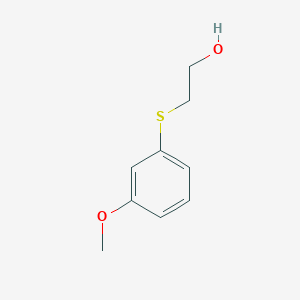

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)
![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)
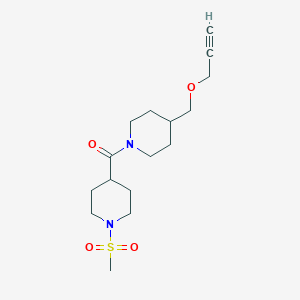

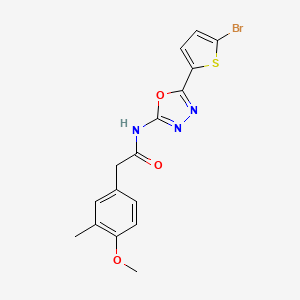

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)

